

The Crystal Structure of NiAl Intermetallic Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aluminium-nickel*

Cat. No.: *B105184*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel aluminide (NiAl) is an intermetallic compound that has garnered significant scientific and technological interest due to its unique combination of properties, including a high melting point, low density, good thermal conductivity, and excellent oxidation resistance.^[1] These characteristics make it a promising candidate for high-temperature structural applications, particularly in the aerospace and automotive industries.^[2] A fundamental understanding of its crystal structure is paramount to comprehending its material properties and for the rational design of new alloys. This guide provides a comprehensive overview of the crystal structure of NiAl, detailing its crystallographic parameters, experimental characterization methods, and key structural features.

Crystal Structure of β -NiAl

The most stable phase of NiAl, often referred to as β -NiAl, possesses a simple yet robust crystal structure. It crystallizes in the B2 structure, which is an ordered body-centered cubic (BCC) lattice.^{[3][4]} This structure is also known by the Strukturbericht designation B2 and the Pearson symbol cP2.

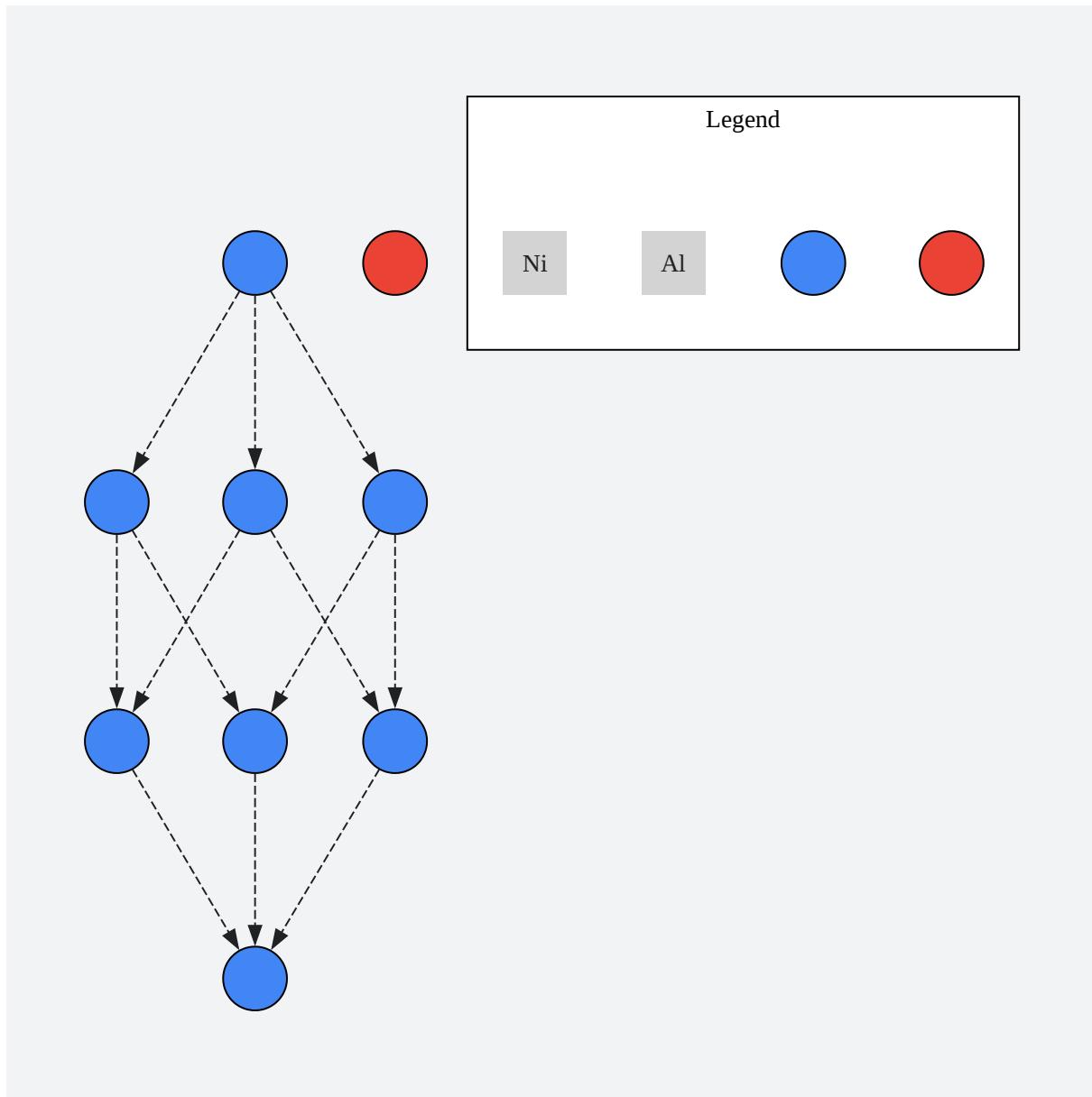
Crystallographic Data

The key crystallographic data for stoichiometric NiAl are summarized in the table below. It is important to note that NiAl can exist over a range of compositions, and the lattice parameter is strongly dependent on the stoichiometry, reaching a maximum at the equiatomic composition.

[1]

Parameter	Value	Reference
Crystal System	Cubic	[5]
Space Group	Pm-3m (No. 221)	[5]
Strukturbericht Designation	B2	[6]
Pearson Symbol	cP2	
Lattice Parameter (a)	~2.86 - 2.887 Å	[1][5][6][7]
Number of Atoms per Unit Cell	2	[5]

Atomic Positions


The B2 structure consists of two interpenetrating simple cubic sublattices. In the case of NiAl, one sublattice is occupied by nickel atoms and the other by aluminum atoms.[1] The conventional unit cell has nickel atoms at the corners and an aluminum atom at the body center.

Atom	Wyckoff Position	Fractional Coordinates
Ni	1a	(0, 0, 0)
Al	1b	(1/2, 1/2, 1/2)

The bonding in NiAl is a mixture of metallic and covalent/ionic character, with strong directional bonds between nickel and aluminum atoms.[8] The Ni-Al bond length is approximately 2.48 Å.
[5]

Visualization of the NiAl Crystal Structure

The following diagram illustrates the B2 crystal structure of NiAl, showing the arrangement of nickel and aluminum atoms within the unit cell.

[Click to download full resolution via product page](#)

Caption: B2 crystal structure of NiAl.

Other Ni-Al Intermetallic Phases

While β -NiAl is the most prominent phase, the Ni-Al binary system contains other intermetallic compounds, each with its own distinct crystal structure.[9][10] Understanding these phases is crucial for controlling the microstructure and properties of nickel aluminide alloys.

Phase	Formula	Crystal Structure	Space Group	Lattice Parameters (Å)
γ'	Ni_3Al	L1_2 (Cubic)	Pm-3m	$a \approx 3.57$
NiAl_3	Orthorhombic	Cmcm		$a \approx 6.89, b \approx 7.35, c \approx 4.80$

Experimental Determination of Crystal Structure

The crystal structure of NiAl is primarily determined using diffraction and microscopy techniques.

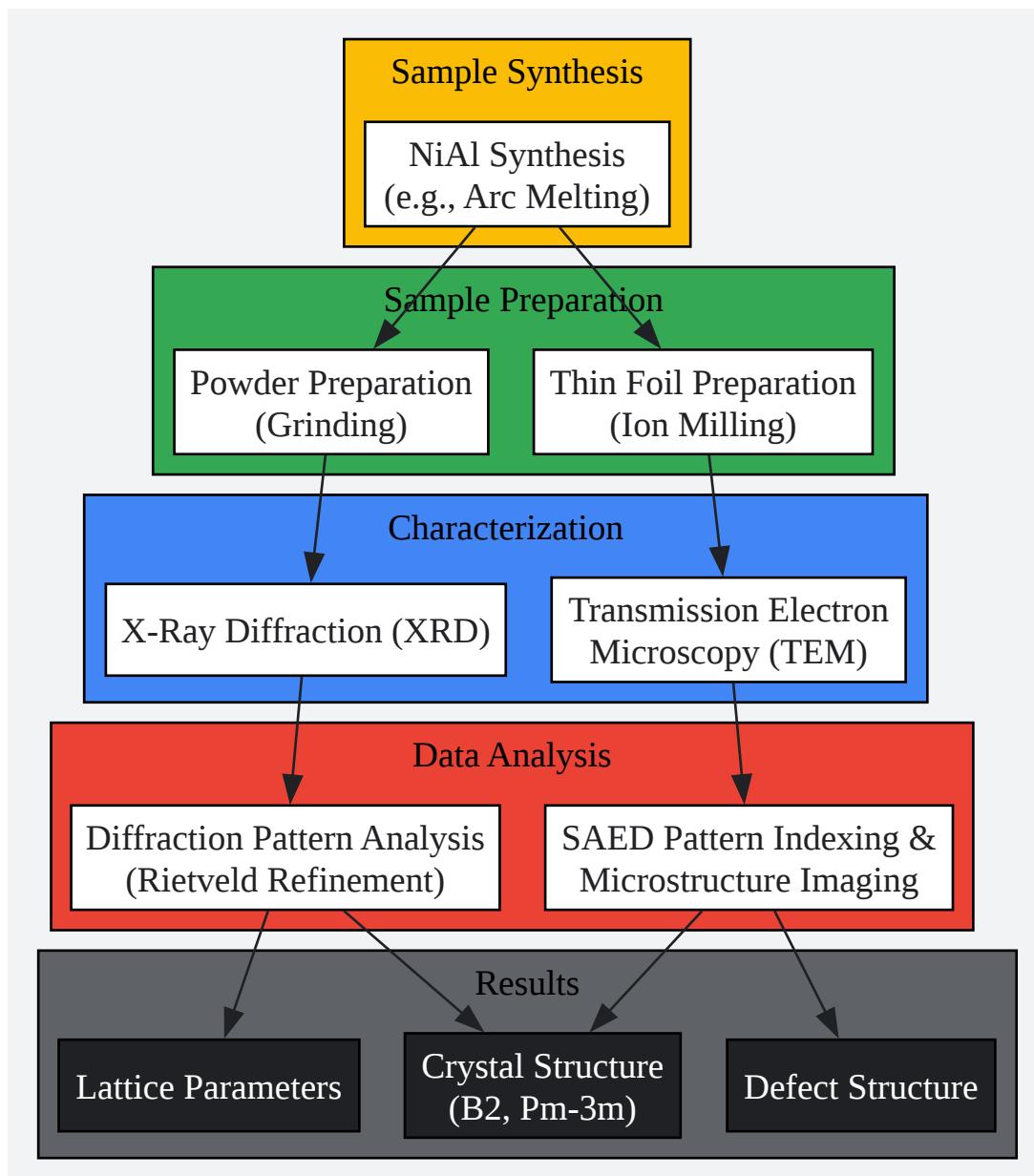
X-Ray Diffraction (XRD)

X-ray diffraction is the most common method for determining the crystal structure of materials.

Experimental Protocol:

- **Sample Preparation:** A polycrystalline NiAl sample is prepared, often by arc melting or powder metallurgy, followed by annealing to ensure homogeneity. The sample is then ground into a fine powder to ensure random orientation of the crystallites.
- **Data Collection:** The powdered sample is mounted in a diffractometer. A monochromatic X-ray beam, typically $\text{Cu K}\alpha$ radiation ($\lambda = 1.5406 \text{ \AA}$), is directed at the sample.[7] The sample is rotated, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The scan range is typically from 20° to 95° .[7]
- **Data Analysis:** The resulting diffraction pattern, a plot of intensity versus 2θ , will show a series of peaks. The positions of these peaks are determined by Bragg's Law ($n\lambda = 2d\sin\theta$), where 'd' is the spacing between atomic planes.

- **Structure Refinement:** The crystal system, space group, and lattice parameters are determined by indexing the diffraction peaks. For NiAl, the pattern will be characteristic of a BCC lattice. Rietveld refinement can be used to refine the structural parameters, including atomic positions and site occupancies.


Transmission Electron Microscopy (TEM)

TEM provides direct imaging of the crystal lattice and can be used to identify crystal defects.

Experimental Protocol:

- **Sample Preparation:** A thin electron-transparent sample is prepared from a bulk NiAl specimen. This is typically achieved by mechanical grinding and polishing, followed by ion milling to create a perforation.
- **Imaging and Diffraction:** The thin sample is placed in the TEM, and a high-energy electron beam is transmitted through it.
 - **Bright-field and Dark-field Imaging:** These techniques can be used to visualize the microstructure, including grain boundaries and dislocations.
 - **Selected Area Electron Diffraction (SAED):** By focusing the electron beam on a specific area, a diffraction pattern can be obtained. This pattern provides information about the crystal structure and orientation of that region. For a single crystal of NiAl oriented along a specific zone axis, the SAED pattern will be a regular array of spots that can be indexed to confirm the B2 structure.

The following diagram illustrates a generalized workflow for the experimental characterization of the NiAl crystal structure.

[Click to download full resolution via product page](#)

Caption: Workflow for NiAl crystal structure determination.

Conclusion

The NiAl intermetallic compound predominantly adopts the ordered B2 cubic crystal structure, a key determinant of its desirable high-temperature properties. A thorough understanding of this structure, along with the ability to characterize it accurately using techniques like XRD and TEM, is essential for the ongoing development and application of NiAl-based materials in demanding environments. This guide has provided a foundational overview of the crystal

structure of NiAl, offering valuable data and procedural insights for researchers and professionals in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [ias.ac.in](https://www.ias.ac.in) [ias.ac.in]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 4. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 6. Nickel aluminide - Wikipedia [en.wikipedia.org]
- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 8. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 9. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 10. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [The Crystal Structure of NiAl Intermetallic Compounds: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b105184#crystal-structure-of-nial-intermetallic-compounds>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com